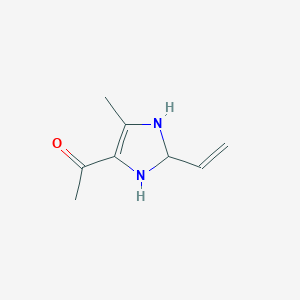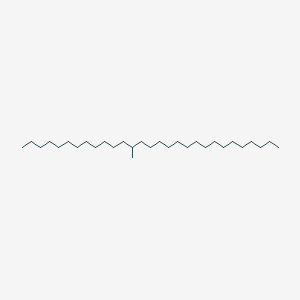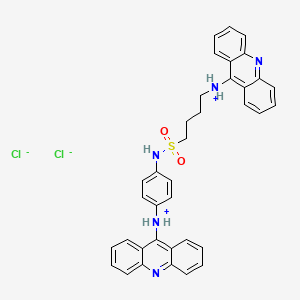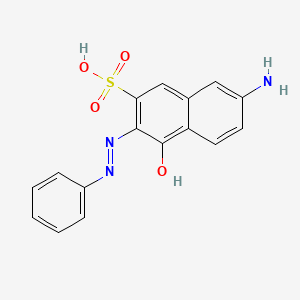
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid: is an organic compound with the molecular formula C18H12O6 and a molecular weight of 324.28 g/mol . This compound is known for its unique structure, which includes a carboxylic acid group and an ethynyl group attached to an isophthalic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid typically involves multiple organic reactions. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-carboxy-2-methylphenyl and isophthalic acid derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The ethynyl and carboxylic acid groups can participate in substitution reactions, resulting in the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation processes.
Mecanismo De Acción
The mechanism by which 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid exerts its effects involves interactions with specific molecular targets and pathways The carboxylic acid and ethynyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding properties
Comparación Con Compuestos Similares
When compared to similar compounds, 5-((4-Carboxy-2-methylphenyl)ethynyl)isophthalic acid stands out due to its unique combination of functional groups and structural features . Similar compounds include:
5-(4-Carboxy-2-nitrophenoxy)-isophthalic acid: This compound has a nitro group instead of an ethynyl group, leading to different chemical properties and applications.
Isophthalic acid derivatives: Various derivatives of isophthalic acid with different substituents can be compared to highlight the unique properties of this compound.
The distinct structure of this compound makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H12O6 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
5-[2-(4-carboxy-2-methylphenyl)ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O6/c1-10-6-13(16(19)20)5-4-12(10)3-2-11-7-14(17(21)22)9-15(8-11)18(23)24/h4-9H,1H3,(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
SKSVRHCXVBDAEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)





![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)

![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
